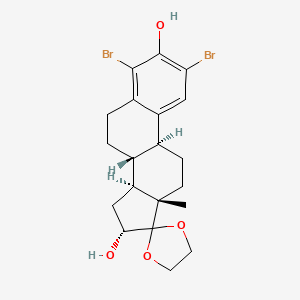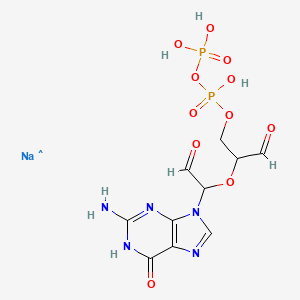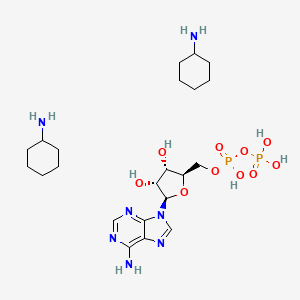
D-RIBULOSE 1 5-BISPHOSPHATE SODIUM SALT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Ribulose 1,5-bisphosphate sodium salt: is a significant biochemical compound, primarily known for its pivotal role in the Calvin cycle, which is central to the photosynthetic process in plants . It is metabolized into glycerate 3-phosphate by the enzyme ribulose bisphosphate carboxylase/oxygenase (RuBisCO) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Ribulose 1,5-bisphosphate sodium salt can be synthesized through a series of chemical reactions involving ribose-1 (or 5)-phosphate as the phosphoryl acceptor and the acyl-phosphate of 3-phosphoglycerate as the donor . The reaction conditions typically involve controlled pH and temperature to ensure the stability of the compound.
Industrial Production Methods: Industrial production of D-Ribulose 1,5-bisphosphate sodium salt often involves bio-inspired microreactors that continuously synthesize glucose precursors from carbon dioxide with high energy conversion efficiency . This method leverages the efficiency of natural photosynthetic processes to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions: D-Ribulose 1,5-bisphosphate sodium salt primarily undergoes enzymatic reactions rather than typical chemical reactions like oxidation or reduction. It is a substrate for the enzyme ribulose bisphosphate carboxylase/oxygenase (RuBisCO), which catalyzes its conversion into glycerate 3-phosphate .
Common Reagents and Conditions: The primary reagent involved in the reactions of D-Ribulose 1,5-bisphosphate sodium salt is RuBisCO. The reaction conditions typically involve the presence of carbon dioxide and a suitable pH environment to facilitate the enzymatic activity .
Major Products Formed: The major product formed from the reaction of D-Ribulose 1,5-bisphosphate sodium salt with RuBisCO is glycerate 3-phosphate, which is a crucial intermediate in the Calvin cycle .
Aplicaciones Científicas De Investigación
D-Ribulose 1,5-bisphosphate sodium salt has extensive applications in scientific research, particularly in the fields of plant biology, metabolic engineering, and synthetic biology . It is used to study photosynthetic mechanisms, enzyme kinetics of RuBisCO, and to explore potential ways to enhance photosynthetic efficiency in crops . Additionally, it is utilized in bio-inspired microreactors for the continuous synthesis of glucose precursors from carbon dioxide .
Mecanismo De Acción
The mechanism of action of D-Ribulose 1,5-bisphosphate sodium salt involves its role as a substrate for the enzyme ribulose bisphosphate carboxylase/oxygenase (RuBisCO) . This enzyme catalyzes the carboxylation of D-Ribulose 1,5-bisphosphate sodium salt, facilitating the critical first step in the process of carbon fixation . The molecular targets involved in this process are primarily the active sites of RuBisCO, which bind to the compound and catalyze its conversion into glycerate 3-phosphate .
Comparación Con Compuestos Similares
- D-Ribulose 1,5-diphosphate
- D-Ribose 5-phosphate disodium salt
- D-Ribose 5-phosphate disodium salt dihydrate
Comparison: D-Ribulose 1,5-bisphosphate sodium salt is unique in its specific role in the Calvin cycle and its interaction with RuBisCO . While similar compounds like D-Ribulose 1,5-diphosphate and D-Ribose 5-phosphate also participate in metabolic pathways, they do not have the same specific function in carbon fixation . This uniqueness makes D-Ribulose 1,5-bisphosphate sodium salt a critical compound for studies related to photosynthesis and carbon fixation .
Propiedades
Número CAS |
108321-97-7 |
|---|---|
Fórmula molecular |
C5H8Na4O11P2 |
Peso molecular |
398.017022 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)
![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)




